2-Oxopropyl 4-fluorobenzoate
CAS No.: 1943701-17-4
Cat. No.: VC11656513
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1943701-17-4 |
|---|---|
| Molecular Formula | C10H9FO3 |
| Molecular Weight | 196.17 g/mol |
| IUPAC Name | 2-oxopropyl 4-fluorobenzoate |
| Standard InChI | InChI=1S/C10H9FO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
| Standard InChI Key | GXBMYMUUGMAKKS-UHFFFAOYSA-N |
| SMILES | CC(=O)COC(=O)C1=CC=C(C=C1)F |
| Canonical SMILES | CC(=O)COC(=O)C1=CC=C(C=C1)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-Oxopropyl 4-fluorobenzoate consists of a 4-fluorobenzoic acid moiety esterified with a 2-oxopropanol group. The IUPAC name, 2-oxopropyl 4-fluorobenzoate, reflects this arrangement, with the ketone group at the second carbon of the propyl chain distinguishing it from simpler esters like isopropyl 4-fluorobenzoate . Key identifiers include:
The presence of the fluorine atom at the para position enhances the compound's stability against electrophilic substitution, while the 2-oxopropyl group introduces a reactive ketone site, enabling further functionalization .
Synthesis and Manufacturing
Esterification Strategies
The synthesis of 2-oxopropyl 4-fluorobenzoate likely involves acid-catalyzed esterification between 4-fluorobenzoic acid and 2-oxopropanol. A patent (WO2012143933A1) detailing the preparation of fluorinated benzamides provides a relevant precedent:
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Reaction Setup: Combine equimolar amounts of 4-fluorobenzoic acid and 2-oxopropanol in a polar aprotic solvent (e.g., acetone or methylene chloride) with a catalytic acid (e.g., ) .
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Temperature Control: Maintain the reaction at 40–60°C for 6–12 hours to achieve equilibrium .
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Workup: Neutralize the catalyst with aqueous bicarbonate, extract the product into an organic phase (e.g., methylene chloride), and purify via distillation or recrystallization .
Yield optimization may require azeotropic removal of water to drive the equilibrium toward ester formation.
Scalability and Industrial Relevance
Industrial-scale production faces challenges in managing the reactivity of the ketone group, which may undergo undesired side reactions (e.g., aldol condensation). Patent data suggest that controlled addition of reagents and low-temperature processing (15–25°C) mitigate such issues . For instance, a related synthesis of 4-methyl-3-oxo-N-phenylpentanamide achieved 92.7% yield by maintaining strict temperature control during workup .
Physicochemical Properties
Reactivity and Stability
The electron-deficient aromatic ring (due to fluorine) resists electrophilic attack but facilitates nucleophilic aromatic substitution under harsh conditions. The ester group is susceptible to hydrolysis in acidic or basic media, while the ketone may participate in condensation reactions . Storage recommendations include inert atmospheres and desiccants to prevent moisture-induced degradation.
Applications in Pharmaceutical and Material Science
Specialty Polymers and Coatings
The compound’s dual functionality (ester and ketone) enables its use as a crosslinking agent in polymer chemistry. For instance, it could serve as a monomer in polyesters or polyketones, imparting rigidity and chemical resistance to materials .
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